

# An In-depth Technical Guide to 4-Indanol

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## Compound of Interest

Compound Name: **4-Indanol**  
Cat. No.: **B162701**

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This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of **4-Indanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Molecular Structure and Properties

**4-Indanol**, also known as 2,3-dihydro-1H-inden-4-ol, is a bicyclic aromatic alcohol.<sup>[1][2][3]</sup> Its structure consists of a benzene ring fused to a five-membered ring, with a hydroxyl group substituted on the aromatic ring at position 4.

Molecular Structure:

- Chemical Formula: C<sub>9</sub>H<sub>10</sub>O<sup>[1][2][4][5]</sup>
- SMILES: C1=CC=C(C2=C1CCC2)O<sup>[1]</sup>
- InChI Key: DPHNJPUOMLRELT-UHFFFAOYSA-N<sup>[3][6]</sup>

The molecular structure of **4-Indanol** is depicted below: (A 2D chemical structure image would be placed here in a full document)

A summary of the key molecular and physical properties of **4-Indanol** is presented in the table below.

Property	Value	Source(s)
Molecular Weight	134.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
	134.178 g/mol	<a href="#">[4]</a>
	134.1751 g/mol	<a href="#">[7]</a>
CAS Number	1641-41-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Physical Form	White to yellow to light-brown powder or crystals or liquid	<a href="#">[6]</a>
Purity	≥95% - 98%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of organic molecules. The  $^1\text{H}$  NMR spectral data for **4-Indanol** is summarized below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.02	m	1H	Aromatic CH
6.80	d, $J = 5.2$ Hz	1H	Aromatic CH
6.61	m	1H	Aromatic CH
2.91	m	4H	$\text{CH}_2$ (indan)
2.05	m	2H	$\text{CH}_2$ (indan)

Data obtained from  $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )[5]

## Experimental Protocols: Synthesis of 4-Indanol

A common method for the synthesis of **4-Indanol** is the reduction of 4-hydroxy-1-indanone.[5]

Reaction: Reduction of 4-hydroxy-1-indanone to 2,3-dihydro-1H-4-indanol.

Materials:

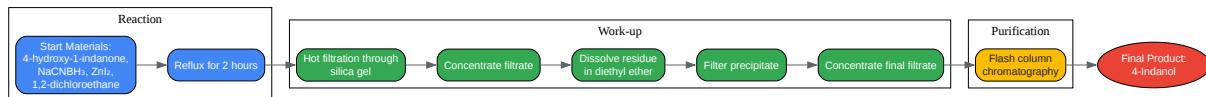
- 4-hydroxy-1-indanone
- Sodium cyanoborohydride ( $\text{NaCnBH}_3$ )
- Zinc iodide ( $\text{ZnI}_2$ )
- 1,2-Dichloroethane (ethylene chloride)
- Silica gel ( $\text{SiO}_2$ )
- Diethyl ether

Procedure:

- A mixture of 4-hydroxy-1-indanone (5.0 g, 33.7 mmol) and zinc iodide (32.3 g, 101.1 mmol) is prepared in 1,2-dichloroethane (100 mL).
- Sodium cyanoborohydride (6.4 g, 101.1 mmol) is added to the mixture.
- The reaction mixture is stirred under reflux for 2 hours.
- Upon completion, the hot reaction mixture is filtered through a pad of silica gel, and the silica gel is eluted with 1,2-dichloroethane.
- The filtrate is collected and concentrated under reduced pressure.
- The resulting residue is dissolved in diethyl ether, and any white precipitate is removed by filtration.
- The filtrate is again collected and concentrated in vacuo.
- The final product, 2,3-dihydro-1H-4-indanol, is purified by flash column chromatography.

This procedure yields approximately 3 g (66%) of the target product.[\[5\]](#)

The logical workflow for the synthesis and purification of **4-Indanol** is illustrated in the diagram below.



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Caption: Synthesis and purification workflow for **4-Indanol**.

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